4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4/c1-16-3-5-17(6-4-16)23-14-20(19-8-7-18(25)13-22(19)26)21(15-27)24(28-23)30-11-9-29(2)10-12-30/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPKXPCFCVDHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
- C : 22
- H : 22
- Cl : 2
- N : 4
Structural Features
The compound contains:
- A pyridine ring.
- A carbonitrile functional group.
- Two dichlorophenyl groups and a piperazine moiety.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 3.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 4.5 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, the compound has demonstrated neuroprotective effects in vitro. It has been reported to enhance the production of nerve growth factor (NGF), which is crucial for the survival and maintenance of neurons.
Case Study: Neuroprotection in Astrocytes
A study conducted on cultured astrocytes revealed that treatment with this compound resulted in a dose-dependent increase in NGF levels, suggesting its potential utility in neurodegenerative diseases.
Antimicrobial Activity
Preliminary tests have shown that the compound exhibits antimicrobial properties against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that it could be a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 18 µg/mL |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound has been achieved through multi-step reactions involving key intermediates derived from simpler pyridine derivatives. The SAR studies indicate that modifications to the piperazine and phenyl groups can significantly affect biological activity.
Toxicity Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Results indicate a favorable toxicity profile in preclinical models, with no significant adverse effects observed at therapeutic doses.
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what intermediates are critical for ensuring high yield?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key intermediates include β-chloroenaldehyde derivatives for pyridine ring formation and dichlorophenyl/methylphenyl precursors for substituent introduction. For example, β-chloroenaldehyde intermediates (e.g., from ) enable efficient cyclization, while 2,4-dichlorophenyl and 4-methylphenyl groups are introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Critical steps require anhydrous conditions and catalysts like Pd(PPh₃)₄. Yield optimization relies on precise stoichiometry and purification via column chromatography .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing purity and structural integrity?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., piperazine N-methyl at ~2.3 ppm) and confirms aromatic substituents.
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 452.1).
- FT-IR: Identifies nitrile stretches (~2220 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- X-ray crystallography (advanced): Resolves bond angles and crystallographic packing (see Q7 ). Use CCDC deposition for reproducibility .
Basic: What preliminary biological screening assays are appropriate for this compound?
Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines.
- Cytotoxicity: MTT assay on HEK-293 or HeLa cells (IC₅₀ determination).
- Enzyme inhibition: Kinase or protease assays (e.g., fluorescence-based) to identify target engagement.
Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical .
Advanced: How can reaction conditions be optimized using statistical experimental design (DoE)?
Answer:
Apply Box-Behnken or central composite design to variables like temperature, catalyst loading, and solvent polarity. For example:
| Factor | Range |
|---|---|
| Temperature | 80–120°C |
| Pd catalyst | 0.5–2 mol% |
| Solvent | DMF/toluene mixtures |
Response surface methodology (RSM) identifies optimal yield (e.g., 85% at 100°C, 1.5 mol% Pd). Validate with ANOVA (p < 0.05) and confirmatory runs .
Advanced: How do crystallographic data inform molecular interactions, and what refinement challenges arise?
Answer:
X-ray data (e.g., ) reveal bond distortions (e.g., C2–C3–C16 angle = 122.3° vs. ideal 120°) due to steric clashes between dichlorophenyl and methylpiperazine groups. Refinement in SHELXL97 requires:
- ADPs (anisotropic displacement parameters) for heavy atoms.
- PLATON/SQUEEZE to model solvent voids.
Challenges include twinning (check Hooft parameter) and resolving disorder in flexible piperazine rings .
Advanced: What computational methods predict pharmacological activity, and how are they validated?
Answer:
- Docking (AutoDock Vina): Simulate binding to kinase targets (e.g., EGFR, PDB: 1M17). Validate with co-crystallized ligands (RMSD < 2.0 Å).
- QSAR: Use MOE descriptors (logP, polar surface area) to correlate with cytotoxicity data.
- MD Simulations (GROMACS): Assess binding stability (RMSF < 1.5 Å over 100 ns). Experimental validation via SPR or ITC confirms predicted Kd values .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC₅₀ across studies) may stem from assay conditions (e.g., serum concentration, passage number). Mitigate by:
- Standardized protocols: Follow NIH guidelines for cell viability assays.
- Metabolic stability testing: Microsomal half-life (human liver microsomes) explains bioavailability differences.
- Orthogonal assays: Confirm kinase inhibition via Western blot (phospho-target quantification) .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt formation: Hydrochloride salts of the piperazine group enhance aqueous solubility.
- Nanoformulation: PEGylated liposomes (50–100 nm via DLS) improve plasma half-life.
- Prodrug design: Esterify the nitrile to a carboxamide (hydrolyzed in vivo). Validate via HPLC pharmacokinetic profiles in rodents .
Basic: What safety protocols are essential during synthesis and handling?
Answer:
- PPE: Nitrile gloves, lab coat, and fume hood (NFPA 704: Health 2, Flammability 1).
- Waste disposal: Neutralize nitrile waste with NaOCl (1:10 ratio).
- Emergency: Antidote (e.g., hydroxocobalamin for nitrile exposure) per OSHA guidelines .
Advanced: How to analyze regioselectivity in electrophilic substitution reactions of the pyridine core?
Answer:
- DFT calculations (Gaussian): Compare Fukui indices (f⁻) at C3 vs. C5. Higher f⁻ at C3 predicts nitrile group activation.
- Isotopic labeling: Use DCl/D2O to track H/D exchange positions via <sup>2</sup>H NMR.
- Kinetic studies: Monitor reaction progress (UV-Vis at 270 nm) to determine rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
